N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent for activating carboxylic acids, facilitating the formation of amides, esters, and other carboxylic derivatives.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: It is employed in the modification of biomolecules, such as the conjugation of peptides and proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 4-ethylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triazine ring is activated for nucleophilic attack.
Condensation Reactions: It is commonly used in condensation reactions to form amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Reagents: Common reagents include bases like triethylamine, solvents such as dichloromethane, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar coupling reactions.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine-based reagents.
Uniqueness
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide is unique due to its specific structure, which provides enhanced reactivity and selectivity in coupling reactions. Its ability to activate carboxylic acids under mild conditions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-4-10-5-7-11(8-6-10)23(19,20)15-9-12-16-13(21-2)18-14(17-12)22-3/h5-8,15H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNSNPWHLONOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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